Methyl 2-(3-bromocyclobutyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-bromocyclobutyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)4-5-2-6(8)3-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTPMQMQCIJYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Potential of Methyl 2 3 Bromocyclobutyl Acetate
Reactions Involving the Bromine Substituent
The presence of a bromine atom on the cyclobutyl ring is the primary driver for many of the key transformations of Methyl 2-(3-bromocyclobutyl)acetate. The carbon-bromine bond can be cleaved through nucleophilic substitution, radical processes, or elimination reactions, each leading to distinct classes of products.
Nucleophilic Substitution Reactions on the Bromocyclobutyl Moiety
Nucleophilic substitution is a fundamental class of reactions where an electron-rich species, the nucleophile, replaces a leaving group, in this case, the bromide ion, on an electrophilic carbon center. wikipedia.orglibretexts.org The carbon atom attached to the bromine in this compound is an electrophilic site due to the electronegativity of the bromine atom. libretexts.org These reactions can proceed through either an SN1 or SN2 mechanism, although the strained and sterically constrained nature of the cyclobutane (B1203170) ring can influence the preferred pathway. libretexts.org
One of the most significant reactions of this compound is its ability to undergo intramolecular cyclization to form highly strained bicyclic structures. When treated with a suitable base, the proton on the carbon alpha to the ester group can be removed, generating an enolate. This internally-formed nucleophile can then attack the carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide and forging a new carbon-carbon bond. This process leads to the formation of methyl bicyclo[1.1.1]pentane-1-carboxylate, a valuable scaffold in medicinal chemistry. The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives from precursors like 3-bromocyclobutane-1-carboxylate is a well-established method for accessing these unique structures. bris.ac.uk BCPs are recognized as important bioisosteres for para-substituted benzene (B151609) rings in drug design. nih.gov
Table 1: Intramolecular Cyclization of this compound
| Reagent/Condition | Product | Reaction Type |
|---|
Data derived from the general principles of intramolecular cyclization of similar 3-bromocyclobutane derivatives. bris.ac.uk
In addition to intramolecular reactions, the bromine substituent can be displaced by a wide variety of external nucleophiles. wikipedia.org These intermolecular reactions allow for the introduction of diverse functional groups onto the cyclobutane ring. The reaction typically follows an SN2 pathway, where the nucleophile attacks the carbon-bromine bond, leading to inversion of stereochemistry at the reaction center. libretexts.org The efficiency of these reactions depends on the strength of the nucleophile and the reaction conditions. libretexts.org
Table 2: Examples of Intermolecular Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Methyl 2-(3-hydroxycyclobutyl)acetate |
| Alkoxide | Sodium Methoxide (NaOMe) | Methyl 2-(3-methoxycyclobutyl)acetate |
| Azide | Sodium Azide (NaN₃) | Methyl 2-(3-azidocyclobutyl)acetate |
This table illustrates potential reactions based on the general reactivity of alkyl halides with common nucleophiles. wikipedia.orglibretexts.org
Radical Processes and Halogen Atom Transfer Reactions
The carbon-bromine bond can undergo homolytic cleavage under radical conditions (e.g., using radical initiators like AIBN or photolysis) to generate a 2-(3-bromocyclobutyl)acetate radical. This radical intermediate can then participate in various synthetic transformations. A key process in these reactions is Halogen Atom Transfer (HAT), where the bromine atom is transferred between molecules, propagating a radical chain reaction. Such radical processes are instrumental in forming complex molecules, including bicyclo[1.1.1]pentanes through cascade reactions. chemrxiv.org For example, a radical can add to [1.1.1]propellane to generate a bridgehead BCP radical, which can be further functionalized. nih.gov While direct radical reactions on this compound are not extensively detailed, the principles of radical dehalogenation and addition are applicable. nih.govbartleby.com
Elimination Reactions to Form Cyclobutene (B1205218) Derivatives
When this compound is treated with a strong, sterically hindered base, an elimination reaction can occur, leading to the formation of a cyclobutene derivative. This reaction, typically an E2 elimination, involves the abstraction of a proton from a carbon atom adjacent to the one bearing the bromine. Simultaneously, the C-Br bond breaks, and a double bond is formed within the four-membered ring. The rearrangement of bromocyclobutanes to yield cyclobutenes is a common and well-documented reaction pathway. bris.ac.uk This provides a synthetic route to unsaturated four-membered rings, which are themselves useful intermediates for further transformations.
Table 3: Elimination Reaction to Form Cyclobutene
| Reagent Example | Product | Reaction Type |
|---|
Data based on established elimination pathways for bromocyclobutane (B1266235) systems. bris.ac.uk
Transformations of the Ester Functional Group
The methyl ester group in this compound is also a site for various chemical transformations, which can be performed independently of or in concert with reactions at the bromine center. These are standard ester reactions that allow for the modification of the acetate (B1210297) side chain.
Table 4: Common Transformations of the Ester Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Saponification (Hydrolysis) | NaOH or KOH, then H₃O⁺ | 2-(3-bromocyclobutyl)acetic acid |
| Transesterification | R'OH, H⁺ or R'O⁻ catalyst | R' 2-(3-bromocyclobutyl)acetate |
| Amidation | R'NH₂ or R'₂NH, heat | N-R'-2-(3-bromocyclobutyl)acetamide or N,N-R'₂-2-(3-bromocyclobutyl)acetamide |
| Reduction | Lithium aluminum hydride (LiAlH₄), then H₂O | 2-(3-bromocyclobutyl)ethanol |
| Grignard Reaction | 2 eq. R'MgBr, then H₃O⁺ | 1-(3-bromocyclobutyl)-2-R'-propan-2-ol |
This table summarizes standard organic reactions applicable to methyl esters.
Reduction of the Ester to Alcohol Precursors
The ester functional group in this compound can be selectively reduced to the corresponding primary alcohol, 2-(3-bromocyclobutyl)ethanol. This transformation is typically achieved using powerful reducing agents that can readily attack the electrophilic carbonyl carbon of the ester.
Commonly employed reagents for this reduction include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the reactivity of the hydride reagent and minimize side reactions.
The general reaction scheme is as follows:
This compound + Reducing Agent → 2-(3-bromocyclobutyl)ethanol
The choice of reducing agent can influence the reaction conditions and workup procedure. LiAlH₄ is a very strong reducing agent and requires careful handling, while DIBAL-H can sometimes offer greater selectivity, especially at low temperatures. The resulting alcohol is a versatile intermediate that can undergo further reactions, such as oxidation to the corresponding aldehyde or conversion to other functional groups.
Table 1: Reagents for Ester Reduction
| Reducing Agent | Typical Solvent | Key Considerations |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Highly reactive, requires anhydrous conditions |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene, THF | Can be more selective, often used at low temperatures |
Hydrolysis of the Methyl Ester to Carboxylic Acid Derivatives
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(3-bromocyclobutyl)acetic acid. This reaction can be catalyzed by either acid or base. pdx.edu
Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. pdx.edu The mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-catalyzed hydrolysis, or saponification, is another common method. This involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an alcohol to ensure solubility. The reaction is typically irreversible as the carboxylate salt is formed. Subsequent acidification is required to obtain the free carboxylic acid.
The general reaction is:
This compound + H₂O (in the presence of acid or base) → 2-(3-bromocyclobutyl)acetic acid
The resulting carboxylic acid is a key intermediate for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.
Transesterification with Alcohols
Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base.
In an acid-catalyzed transesterification, a proton source facilitates the nucleophilic attack of the new alcohol on the carbonyl carbon of the ester. For base-catalyzed transesterification, an alkoxide of the desired alcohol is used as the nucleophile.
The reaction can be represented as:
This compound + R-OH (in the presence of a catalyst) ⇌ Alkyl 2-(3-bromocyclobutyl)acetate + Methanol (B129727)
To drive the equilibrium towards the product side, it is common to use the alcohol reactant as the solvent or to remove the methanol byproduct as it is formed. This reaction allows for the synthesis of a variety of different esters of 2-(3-bromocyclobutyl)acetic acid, which can be useful for modifying the physical and chemical properties of the molecule.
Chemo- and Regioselectivity in Reactions of this compound
The presence of two distinct reactive sites, the bromine atom and the ester group, within this compound raises important questions of chemoselectivity. Furthermore, the strained cyclobutane ring significantly influences the regioselectivity of certain reactions.
Differentiating Reactivity of Bromine vs. Ester Functionality
The bromine atom and the ester group exhibit different reactivities, allowing for selective transformations. The carbon-bromine bond is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions. The secondary nature of the carbon to which the bromine is attached can lead to a competition between these two pathways. pdx.edu Strong, non-bulky nucleophiles will favor substitution, while strong, bulky bases will favor elimination.
The ester group, on the other hand, is primarily reactive towards nucleophilic acyl substitution. Strong nucleophiles, such as Grignard reagents or organolithium compounds, will readily add to the carbonyl carbon.
By carefully choosing the reagents and reaction conditions, it is possible to selectively target one functional group over the other. For example, using a mild nucleophile that is not a strong base at low temperatures would likely favor substitution at the bromine-bearing carbon without affecting the ester. Conversely, using a strong, non-nucleophilic base could promote elimination to form an alkene while leaving the ester intact.
Influence of Cyclobutane Ring Strain on Reaction Pathways
The cyclobutane ring in this compound possesses significant ring strain due to non-ideal bond angles (approximately 90° instead of the ideal 109.5° for sp³ hybridized carbons). masterorganicchemistry.comlibretexts.org This inherent strain makes the ring more susceptible to ring-opening reactions under certain conditions and influences the regioselectivity of reactions. masterorganicchemistry.comlibretexts.org
For instance, in elimination reactions, the formation of a double bond within the cyclobutane ring is energetically unfavorable due to increased angle strain. Therefore, elimination reactions involving the bromine atom are more likely to proceed in a way that avoids forming a double bond within the four-membered ring if an alternative pathway is available.
The ring strain also affects the stability of carbocation intermediates that may form during certain reactions. doubtnut.com A carbocation on the cyclobutane ring is generally less stable than an acyclic secondary carbocation, which can influence the rates and products of reactions proceeding through such intermediates. The puckered conformation of the cyclobutane ring can also influence the stereochemical outcome of reactions by dictating the approach of incoming reagents. masterorganicchemistry.com
Advanced Applications of Methyl 2 3 Bromocyclobutyl Acetate As a Synthetic Building Block
Construction of Spirocyclic Systems
The synthesis of spirocyclic compounds, which contain two rings connected by a single common atom, is a significant area of research in organic chemistry due to their unique three-dimensional structures and presence in numerous natural products and pharmaceuticals. nih.govnih.gov While direct examples involving Methyl 2-(3-bromocyclobutyl)acetate are not extensively documented in publicly available literature, its structure suggests a viable pathway to spirocycles through intramolecular cyclization.
One potential strategy involves the generation of a carbanion from the α-carbon of the acetate (B1210297) group, which could then displace the bromine atom on the cyclobutane (B1203170) ring. This intramolecular nucleophilic substitution would result in the formation of a spiro[3.2]hexane system. The feasibility and efficiency of such a reaction would depend on factors like the choice of base, reaction conditions, and the stereochemistry of the starting material.
General methods for spirocycle synthesis often involve intramolecular alkylation, cycloadditions, or ring-closing metathesis. For instance, the regioselective monoborylation of spirocyclobutenes provides a versatile handle for further functionalization, leading to a variety of spirocyclic building blocks. nih.gov Another approach involves the catalytic arylboration of spirocyclic cyclobutenes to access highly substituted spiro[3.n]alkanes. nih.gov These examples highlight the types of transformations that could potentially be adapted for derivatives of this compound to construct novel spirocyclic systems.
| Potential Spirocyclic Core | Synthetic Approach | Key Transformation |
| Spiro[3.2]hexan-5-one | Intramolecular cyclization | Base-mediated intramolecular alkylation |
| Substituted Spirocycles | Derivatization followed by cyclization | Functionalization of the cyclobutane ring prior to spirocyclization |
Accessing Functionalized Cyclobutane Scaffolds for Complex Molecule Synthesis
The cyclobutane moiety is a key structural motif in a variety of natural products and biologically active compounds. nih.govacs.orgresearchgate.netrsc.org The development of methods to create densely functionalized cyclobutanes is therefore of significant interest. acs.org this compound serves as a valuable precursor for accessing such scaffolds. The bromine atom can be substituted by a wide range of nucleophiles, and the ester group can be modified through various reactions, providing a dual handle for introducing molecular complexity.
A key strategy for functionalizing the cyclobutane ring is through nucleophilic substitution of the bromide. This allows for the introduction of various functional groups, including azides, cyanides, and thiols, which can be further elaborated. For instance, the diastereoselective synthesis of N-heterocycle substituted cyclobutanes has been achieved via Michael addition onto cyclobutenes derived from bromocyclobutanes. researchgate.net This suggests a pathway where this compound could first be converted to a cyclobutene (B1205218) intermediate, which then undergoes conjugate addition with various nucleophiles.
Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification. The combination of these transformations allows for the synthesis of a diverse library of functionalized cyclobutane building blocks suitable for the synthesis of more complex molecules. nih.gov
| Functionalization Reaction | Reagent/Condition | Resulting Scaffold |
| Nucleophilic Substitution | NaN₃, DMF | Methyl 2-(3-azidocyclobutyl)acetate |
| Nucleophilic Substitution | KCN, DMSO | Methyl 2-(3-cyanocyclobutyl)acetate |
| Ester Hydrolysis | LiOH, THF/H₂O | 2-(3-Bromocyclobutyl)acetic acid |
| Ester Reduction | LiAlH₄, THF | 2-(3-Bromocyclobutyl)ethanol |
Precursor in Natural Product Synthesis
Cyclobutane-containing natural products represent a diverse class of molecules with interesting biological activities. rsc.orgresearchgate.net The synthesis of these complex targets often requires access to well-defined and functionalized cyclobutane building blocks. researchgate.net While specific examples of the direct use of this compound in a completed natural product total synthesis are not readily found in the literature, its potential as a precursor is significant.
The ability to introduce various functional groups onto the cyclobutane ring, as discussed in the previous section, makes it a candidate for the synthesis of key intermediates. For example, the introduction of a nitrogen-containing group could be the starting point for the synthesis of alkaloids containing a cyclobutane ring. Similarly, the elaboration of the acetate side chain could lead to fragments required for the synthesis of terpenoids or other natural product classes. The stereocontrolled synthesis of complex cyclobutanes is a challenging but crucial aspect of this endeavor. nih.govacs.org
The general strategies for the synthesis of cyclobutane-containing natural products often involve [2+2] cycloadditions, ring expansions, or the functionalization of pre-existing cyclobutane cores. rsc.org this compound falls into the latter category, providing a starting point for the diastereoselective and enantioselective introduction of substituents.
Development of Novel Heterocyclic Compounds Incorporating Cyclobutane Units
The incorporation of a cyclobutane ring into a heterocyclic system can lead to novel chemical entities with unique conformational properties and potential biological activities. unica.it The reactivity of this compound makes it a suitable starting material for the synthesis of such compounds.
A primary approach involves the reaction of the bromocyclobutane (B1266235) moiety with bifunctional nucleophiles. For example, reaction with a compound containing both a thiol and an amine could lead to the formation of a thiazine (B8601807) ring fused or spiro-attached to the cyclobutane. Similarly, reactions with substituted hydrazines or hydroxylamines could yield various nitrogen-containing heterocycles.
A reported method for the diastereoselective synthesis of N-heterocycle substituted cyclobutanes starts from commercially available bromocyclobutanes. researchgate.net This process involves the formation of various heterocyclic aminocyclobutane esters and amides, highlighting the utility of bromo-cyclobutane precursors in accessing these structures. researchgate.net This methodology could be directly applied to this compound to synthesize a range of cyclobutane-substituted heterocycles. For instance, reaction with imidazole (B134444) or other azoles would yield the corresponding N-cyclobutyl heterocyclic compounds. These products could then be further modified at the ester group to build more complex molecules.
| Heterocycle Type | Synthetic Strategy | Potential Product |
| N-Substituted Imidazole | Nucleophilic substitution with imidazole | Methyl 2-(3-(1H-imidazol-1-yl)cyclobutyl)acetate |
| Fused Thiazine | Reaction with a cysteine derivative | A bicyclic system containing a thiazine ring fused to the cyclobutane |
| Spiro-heterocycles | Intramolecular cyclization of a derivatized intermediate | Spiro[cyclobutane-1,X']-heterocycle |
Stereochemical Considerations in Methyl 2 3 Bromocyclobutyl Acetate and Its Derivatives
Chiral Center Formation and Control at C-1 and C-3 of the Cyclobutyl Ring
A carbon atom bonded to four different groups is a chiral center, also known as a stereocenter. lumenlearning.com In Methyl 2-(3-bromocyclobutyl)acetate, both the carbon atom bearing the bromo group (C-3) and the carbon atom bearing the methyl acetate (B1210297) group (C-1) are potential chiral centers.
For a carbon in a ring to be a chiral center, the paths around the ring from that carbon must be different. youtube.com
At C-3: This carbon is attached to a hydrogen atom, a bromine atom, and two different pathways around the ring (one path towards C-2 and then C-1 which is substituted with the acetate group, and the other path towards C-4 and then to C-1). Because the ring is substituted at C-1, the pathways are non-equivalent, making C-3 a chiral center.
At C-1: This carbon is attached to a hydrogen atom, the methyl acetate group, and two non-equivalent pathways around the ring (one towards C-2 and to the bromo-substituted C-3, and the other towards C-4 and to C-3). Therefore, C-1 is also a chiral center.
The presence of two chiral centers means that this compound can exist as a set of four stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). The (1R, 3R) and (1S, 3S) isomers are a pair of enantiomers corresponding to the trans configuration, while the (1R, 3S) and (1S, 3R) isomers are a pair of enantiomers corresponding to the cis configuration.
Controlling the stereochemistry at these centers is a significant challenge in synthetic chemistry. The formation of these chiral centers depends on the synthetic route used to create the cyclobutane (B1203170) ring or to functionalize a pre-existing ring.
Diastereoselective and Enantioselective Synthetic Approaches
The synthesis of specific stereoisomers of functionalized cyclobutanes is of great interest for applications in medicinal chemistry and materials science. nih.gov Strategies for achieving diastereoselectivity (control over the relative stereochemistry, i.e., cis vs. trans) and enantioselectivity (control over the absolute stereochemistry, i.e., R vs. S) are crucial.
Diastereoselective Approaches: Many synthetic methods for creating 1,3-disubstituted cyclobutanes show an inherent preference for the cis isomer. For example, a two-step strategy involving a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond functionalization has been shown to produce cis-γ-functionalized cyclobutyl ketones with high stereospecificity. nih.gov The resulting ketone can then be converted to other functional groups, including esters.
Enantioselective Approaches: The catalytic enantioselective synthesis of functionalized cyclobutanes is a rapidly developing field. rsc.org Key strategies include:
Catalytic Enantioselective Ring Formation: This involves using chiral catalysts to direct the formation of the cyclobutane ring from acyclic precursors, such as in [2+2] cycloadditions. rsc.org
Functionalization of Preformed Rings: An alternative is the enantioselective functionalization of an existing cyclobutane or cyclobutene (B1205218) ring. For example, chiral bisphosphine–cobalt complexes have been used for the enantioselective reductive coupling of cyclobutenes with aldehydes. rsc.org
Kinetic Resolution: This technique involves the use of chiral catalysts or enzymes (such as lipases) to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the stereoisomers. This has been successfully applied to prepare the four stereoisomers of related compounds like 3-bromo-2-butanol. researchgate.net For this compound, a racemic mixture of the cis or trans diastereomer could potentially be resolved through enzyme-catalyzed hydrolysis or esterification.
The choice of method depends on the availability of starting materials and the desired stereochemical outcome.
Conformational Analysis of the Bromocyclobutyl Ring
In this puckered conformation, the substituents can occupy one of two positions:
Axial: Bonds that are approximately perpendicular to the average plane of the ring.
Equatorial: Bonds that are approximately in the plane of the ring.
The ring undergoes a rapid inversion process, where axial and equatorial positions interconvert. For a substituted cyclobutane like this compound, the preferred conformation will be the one that minimizes steric interactions. Generally, bulky substituents prefer the more spacious equatorial positions.
In the cis-isomer, both the bromo and methyl acetate groups can occupy equatorial-like positions, leading to a relatively stable conformation. In the trans-isomer, one substituent must be in an axial-like position while the other is equatorial. This can lead to destabilizing 1,3-diaxial interactions between the axial substituent and the axial hydrogen atoms on the same side of the ring. The specific conformational preference will depend on the energetic balance between angle strain, torsional strain, and steric interactions involving the bromo and methyl acetate groups. maricopa.edunih.gov
Mechanistic Insights into Reactions Involving Methyl 2 3 Bromocyclobutyl Acetate
Elucidation of Reaction Pathways for Bromine Substitution
The substitution of the bromine atom in methyl 2-(3-bromocyclobutyl)acetate is a key transformation. The reaction pathway is heavily influenced by the substrate's structure, the nucleophile, the solvent, and the reaction conditions. Given that the bromine is attached to a secondary carbon atom, both unimolecular (SN1) and bimolecular (SN2) substitution mechanisms are plausible, though often one is favored.
Detailed research findings indicate that reactions involving secondary haloalkanes, especially with good leaving groups like bromide, often proceed through an SN1 pathway, particularly in polar protic solvents. libretexts.org This type of reaction, where the solvent acts as the nucleophile, is termed a solvolysis. The rate-determining step in an SN1 reaction is the spontaneous dissociation of the leaving group (Br⁻) to form a carbocation intermediate. libretexts.org The stability of this intermediate is paramount to the reaction's progression.
The high ring strain of the cyclobutane (B1203170) ring significantly impacts its reactivity. chemguide.co.ukmasterorganicchemistry.com While alkanes typically undergo substitution reactions in the presence of UV light, strained rings like cyclopropane (B1198618) can undergo addition reactions where the ring opens. chemguide.co.uk Similarly, the cyclobutane ring in this compound is susceptible to pathways other than simple substitution, including rearrangements and ring-opening, driven by the release of approximately 26.3 kcal/mol of ring strain. masterorganicchemistry.com
The stereochemistry of the starting material can also dictate the reaction pathway. For instance, studies on the solvolysis of related cyclobutane-containing systems have shown that the rate of reaction can be significantly different for different stereoisomers, suggesting that the departure of the leaving group can be concerted with a rearrangement to form a more stable intermediate carbocation. figshare.com
Table 1: Plausible Reaction Pathways for Bromine Substitution
| Reaction Pathway | Description | Key Factors |
| SN1 (Solvolysis) | A two-step mechanism involving the formation of a secondary cyclobutyl carbocation intermediate, followed by nucleophilic attack. | Polar protic solvents, good leaving group (Br⁻), stability of the carbocation intermediate. libretexts.org |
| SN2 | A single-step concerted mechanism where the nucleophile attacks as the leaving group departs. | Strong nucleophile, polar aprotic solvent, sterically accessible reaction center. |
| Ring-Opening/Addition | The reaction leads to the cleavage of the cyclobutane ring, driven by the release of ring strain. chemguide.co.ukpharmaguideline.com | High temperature, specific catalysts, or radical conditions. |
| Rearrangement | The initial carbocation intermediate rearranges to a more stable form before nucleophilic attack. | Inherent instability of the cyclobutyl cation, potential for 1,2-hydride or alkyl shifts. figshare.com |
Catalysis in Transformations of this compound
Catalysis offers a powerful means to control the reactivity of this compound, enabling transformations that are otherwise difficult to achieve. Both Lewis acids and transition metals can be employed to facilitate specific reaction pathways.
Transition metal catalysis, in particular, has emerged as a versatile tool for the functionalization of alkyl halides. Cobalt-catalyzed cross-coupling reactions, for example, have been successfully used to couple cyclobutyl Grignard reagents with alkyl iodides. acs.org By analogy, such a system could be adapted for the transformation of this compound, allowing the bromine atom to be replaced with various alkyl or aryl groups. These reactions are often cost-effective and exhibit high chemoselectivity. acs.org Mechanistic hypotheses for these cobalt-catalyzed couplings suggest the involvement of radical intermediates, which could explain the observed diastereoconvergence in some cases. acs.org
Lewis acids can also play a role in promoting reactions. A Lewis acid could coordinate to the bromine atom, making it a better leaving group and facilitating the formation of a carbocation intermediate under milder conditions. This approach can be used to initiate carbocationic rearrangements or substitution reactions.
Table 3: Examples of Catalytic Systems for Cyclobutane Transformations
| Catalyst Type | Example | Reaction Type | Mechanistic Notes | Reference |
| Transition Metal | Cobalt (e.g., CoCl₂) | Cross-Coupling | Enables C-C bond formation by coupling with Grignard reagents. The reaction is proposed to involve radical intermediates. | acs.org |
| Lewis Acid | Iron(III) bromide (FeBr₃) or Aluminum chloride (AlCl₃) | Halogenation/Substitution | Used in aromatic halogenation to activate the halogen, could potentially activate the C-Br bond for substitution. | youtube.com |
| Photocatalysis | Gold complexes | [2+2] Cycloaddition | Used to synthesize cyclobutane rings via energy transfer, highlighting modern catalytic approaches for forming these structures. | rsc.org |
Future Research Directions and Emerging Opportunities
Development of Greener Synthetic Routes for Methyl 2-(3-bromocyclobutyl)acetate
The imperative for sustainable chemical manufacturing necessitates the development of environmentally benign synthetic pathways. chemistryjournals.net Traditional methods for synthesizing compounds like this compound often rely on hazardous reagents and energy-intensive conditions. chemistryjournals.net Future research is poised to address these limitations by focusing on greener alternatives for both the esterification and bromination steps.
One promising avenue is the adoption of eco-friendly esterification protocols. tandfonline.com Conventional Fischer-Speier esterification often uses strong mineral acids like sulfuric acid, which are corrosive and generate significant waste. sophim.com Greener approaches could involve solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+) or sulfated zirconia, which are reusable, non-corrosive, and simplify product purification. nih.govmdpi.commdpi.com The use of ultrasound-assisted synthesis with catalysts like p-toluenesulfonic acid (p-TSA) also presents an energy-efficient alternative that can proceed at room temperature. tandfonline.com
For the bromination step, current methods might involve elemental bromine or reagents like N-bromosuccinimide (NBS), which pose safety and atom economy challenges. softecks.innih.gov Future research will likely focus on aerobic bromination, using sources like hydrobromic acid (HBr) in the presence of an oxygen atmosphere, which is a more sustainable approach. nih.gov Another key area of development is the application of flow chemistry. researchgate.net Continuous flow reactors offer enhanced safety, precise control over reaction conditions, and the ability to use hazardous reagents like elemental halogens in a contained and manageable way. softecks.inresearchgate.netsyncrest.com This technology not only minimizes risk but also improves reaction efficiency and selectivity, making it a cornerstone for the future of sustainable halogenation. softecks.in
| Synthetic Step | Traditional Method | Potential Greener Alternative | Key Advantages of Greener Route |
|---|---|---|---|
| Esterification | Fischer-Speier (conc. H₂SO₄) | Solid Acid Catalysis (e.g., Dowex H+), Ultrasound-assisted with p-TSA | Reusable catalyst, milder conditions, reduced corrosion and waste. tandfonline.comnih.gov |
| Bromination | Elemental Bromine (Br₂), N-Bromosuccinimide (NBS) | Aerobic Bromination (HBr/O₂), Flow Chemistry | Improved atom economy, enhanced safety, precise process control. softecks.innih.govsyncrest.com |
Exploration of Novel Catalytic Transformations
The bromine atom and the sp³-hybridized C-H bonds on the cyclobutane (B1203170) ring of this compound offer multiple sites for novel catalytic functionalization. These transformations can pave the way for creating a diverse library of complex molecules from a single, versatile starting material.
Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. The bromocyclobutane (B1266235) moiety can act as an electrophile in reactions like Suzuki-Miyaura, Negishi, or Kumada-Corriu type couplings. bohrium.comacs.orgorganic-chemistry.org Nickel catalysis, in particular, has shown promise for cross-coupling reactions involving cyclobutyl halides, which can be prone to side reactions like β-elimination under palladium catalysis. bohrium.com This would allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C3 position of the cyclobutane ring. organic-chemistry.org
Another exciting frontier is the direct C–H functionalization of the cyclobutane ring. acs.orgacs.org While the C-H bonds on a cyclobutane are typically strong and unreactive, recent advances in catalysis have enabled their selective modification. nih.gov Rhodium(II) and palladium(II) catalysts have been used to direct the arylation or other functionalization of specific C-H bonds on cyclobutane scaffolds, often guided by a nearby functional group. acs.orgnih.govnih.gov Applying this logic to this compound could allow for the selective introduction of new substituents at the C1, C2, or C4 positions, leading to highly complex, 1,3-difunctionalized or even more elaborately substituted cyclobutanes. nih.gov
| Reaction Type | Catalyst System (Example) | Target Site on Compound | Potential Outcome |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium or Nickel-based | C-Br bond | Introduction of aryl/vinyl groups. organic-chemistry.org |
| Kumada-Corriu Coupling | Nickel or Iron-based | C-Br bond | Introduction of alkyl/aryl groups. bohrium.com |
| Directed C-H Arylation | Palladium(II) or Rhodium(II) | C-H bonds on the cyclobutane ring | Selective functionalization at positions other than C3. acs.orgnih.gov |
Design of Next-Generation Cyclobutane-Containing Scaffolds
The unique, puckered three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for applications in both materials science and medicinal chemistry. nih.govnih.gov this compound can serve as a key building block for designing next-generation materials and molecular architectures with novel properties.
In materials science, cyclobutane units can be incorporated into polymer backbones to create materials with unique thermal and mechanical properties. google.com The [2+2] cycloreversion of cyclobutanes can be harnessed to create stress-responsive polymers or mechanophores—materials that change their properties in response to mechanical force. acs.orgduke.edu By functionalizing this compound and polymerizing it, researchers could develop novel polyesters or polyamides. nih.gov For instance, the ester group could be hydrolyzed to a carboxylic acid and then used in polycondensation reactions, leading to sustainable polycyclobutane materials derived from biomass-based building blocks. und.edunih.gov
In medicinal chemistry, the cyclobutane ring is increasingly used as a bioisostere for phenyl rings or as a conformationally restricted scaffold to improve the pharmacological properties of drug candidates. nih.govnih.gov Its rigid structure can help to lock a molecule into a bioactive conformation, improving potency and selectivity. Starting from this compound, a variety of derivatives can be synthesized. researchgate.netenamine.net For example, the ester can be converted to an amide, and the bromine can be replaced with various pharmacophoric groups via cross-coupling, leading to a library of 1,3-disubstituted cyclobutane compounds for drug discovery screening. mdpi.com Such scaffolds are valuable as potential integrin antagonists or as constrained analogues of important neurotransmitters like γ-aminobutyric acid (GABA). enamine.net
| Compound Name |
|---|
| This compound |
| N-bromosuccinimide |
| p-toluenesulfonic acid |
| γ-aminobutyric acid |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(3-bromocyclobutyl)acetate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves bromination of a cyclobutyl precursor followed by esterification. Key parameters include stoichiometric ratios of brominating agents (e.g., NBS or Br₂), temperature control (e.g., 0°C to room temperature), and catalyst selection (e.g., Lewis acids like AlCl₃). Optimization can be guided by monitoring reaction progress via TLC and adjusting equivalents of reagents to minimize byproducts like di-brominated derivatives. For example, reducing Br₂ equivalents to 1.1–1.3 while maintaining low temperatures (-78°C to 0°C) can improve selectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies cyclobutyl ring protons (δ 2.5–3.5 ppm) and acetate methyl groups (δ 3.6–3.8 ppm). Coupling constants (e.g., J = 8–12 Hz) clarify ring conformation.
- IR Spectroscopy : Confirms ester C=O stretching (~1740 cm⁻¹) and C-Br bonds (~560 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (207.07 g/mol) and isotopic patterns for bromine .
- X-ray Crystallography (if crystalline): Resolves 3D structure and bond angles, though crystallization may require slow evaporation in hexane/ethyl acetate .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine at the 3-position acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. Steric hindrance from the cyclobutyl ring may slow transmetallation; using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) can enhance efficiency. Comparative studies with phenyl analogs (e.g., Methyl 2-(4-bromophenyl)acetate) show cyclobutyl derivatives require longer reaction times due to ring strain .
Advanced Research Questions
Q. How does the cyclobutyl ring’s strain impact stereochemical outcomes in ring-opening reactions?
- Methodological Answer : The ring’s angle strain (≈90° bond angles) increases reactivity in [2+2] cycloreversion or nucleophilic substitutions. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition states where ring distortion lowers activation energy. Experimentally, trapping intermediates with Grignard reagents at -78°C can isolate stereoisomers, analyzed via NOESY NMR to confirm spatial arrangements .
Q. What strategies resolve contradictions in reported yields for derivatives synthesized from this compound?
- Methodological Answer : Discrepancies often arise from variations in solvent polarity, catalyst loading, or purification methods. Systematic Design of Experiments (DoE) can isolate critical factors:
- Example : A 2³ factorial design testing temperature (-78°C vs. 0°C), solvent (THF vs. DCM), and catalyst (Pd(OAc)₂ vs. PdCl₂). Response surface models identify optimal conditions, reducing yield variability .
Q. How can computational tools predict the compound’s behavior in enzyme-binding studies?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target proteins (e.g., cyclin-dependent kinases). Key steps:
Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G*).
Binding Affinity Analysis : Compare docking scores (-ΔG) with analogs (e.g., difluorocyclobutyl derivatives) to assess steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
